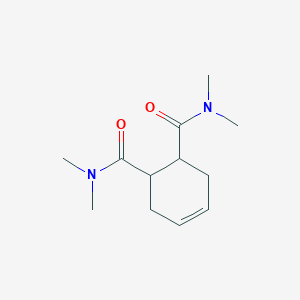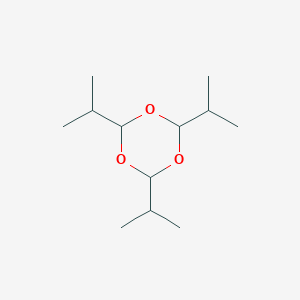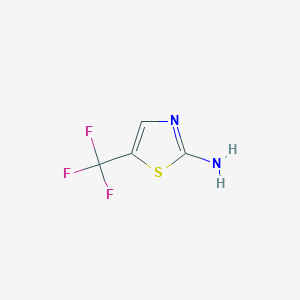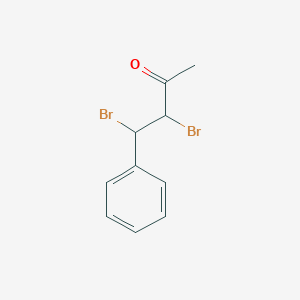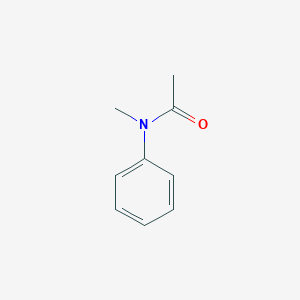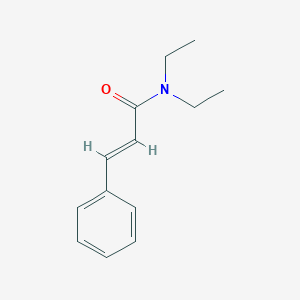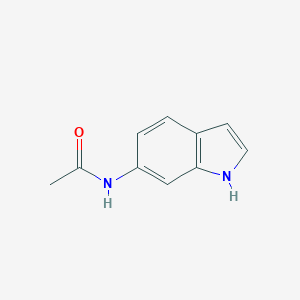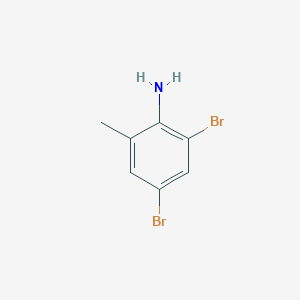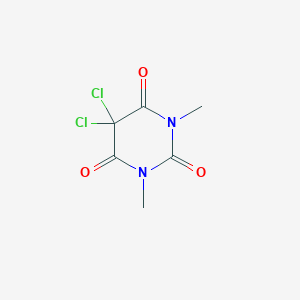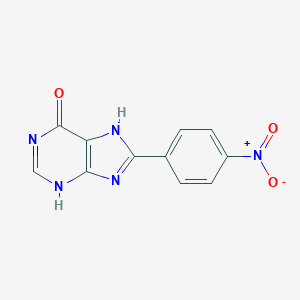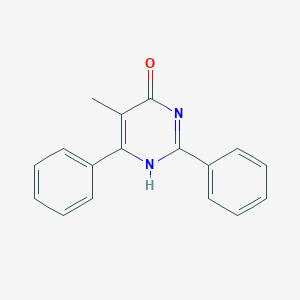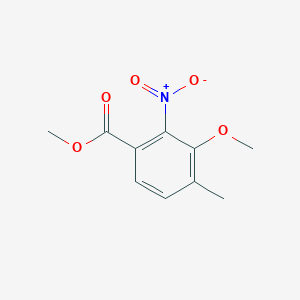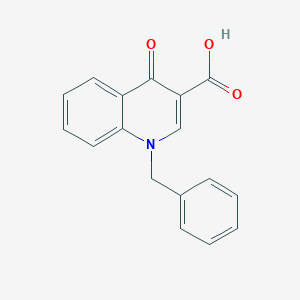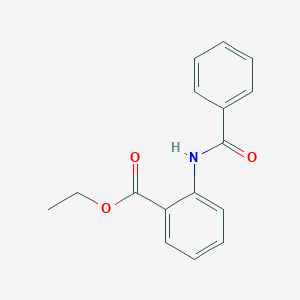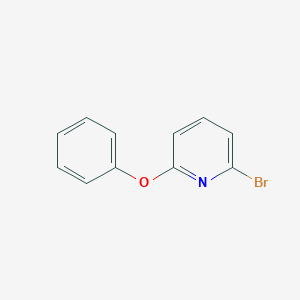
2-Bromo-6-phenoxypyridine
Übersicht
Beschreibung
2-Bromo-6-phenoxypyridine is a chemical compound with the empirical formula C11H8BrNO and a molecular weight of 250.09 . It is a solid substance and its physical form is described as white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-phenoxypyridine can be represented by the SMILES stringBrC1=CC=CC(OC2=CC=CC=C2)=N1 . The InChI code for the compound is 1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H . Physical And Chemical Properties Analysis
2-Bromo-6-phenoxypyridine is a solid substance with a melting point of 87-88°C . Its molecular weight is 250.09 and it has an empirical formula of C11H8BrNO .Wissenschaftliche Forschungsanwendungen
The reactivity of bromine atoms in brominated pyridines, including 2-Bromo-6-phenoxypyridine, has been studied for the synthesis of phenoxypyridines. These compounds are important intermediates in various chemical reactions (Hertog & Jonge, 1948).
Synthesis methods under phase transfer catalysis conditions have been developed for preparing phenoxypyridines, including derivatives of 2-Bromo-6-phenoxypyridine. These methods allow for efficient production of these compounds from halopyridines (Ābele et al., 1988).
Studies on the action of potassium amide on 6-substituted derivatives of 2-bromopyridine, such as 2-Bromo-6-phenoxypyridine, in liquid ammonia, have led to insights into various reaction types and mechanisms relevant for the synthesis of aminopyridines (Streef & Hertog, 2010).
Research on the formation of 2-hydroxy-6-bromopyridine by acid hydrolysis of 2,6-dibromopyridine provides information on the reactivity of brominated pyridines and the synthesis of hydroxypyridines, which is relevant for understanding the behavior of compounds like 2-Bromo-6-phenoxypyridine (Wibaut et al., 2010).
2-Bromo-6-isocyanopyridine, closely related to 2-Bromo-6-phenoxypyridine, has been identified as a universal convertible isocyanide for multicomponent chemistry. This highlights the potential of brominated pyridines in synthetic chemistry applications (van der Heijden et al., 2016).
Cyclometallated compounds involving phenoxypyridines, similar to 2-Bromo-6-phenoxypyridine, have been synthesized using cyclopalladation. This research contributes to the understanding of metal-organic frameworks and catalysis (Geest et al., 1999).
Safety And Hazards
The safety information available indicates that 2-Bromo-6-phenoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
2-bromo-6-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHXHXBKRYZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356447 | |
| Record name | 2-bromo-6-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-phenoxypyridine | |
CAS RN |
83247-00-1 | |
| Record name | 2-bromo-6-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

